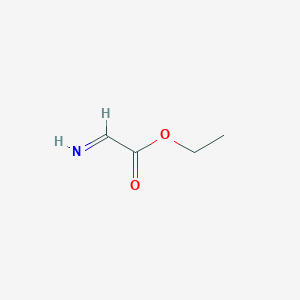

Acetic acid, imino-, ethyl ester

Description

Properties

CAS No. |

101706-25-6 |

|---|---|

Molecular Formula |

C4H7NO2 |

Molecular Weight |

101.10 g/mol |

IUPAC Name |

ethyl 2-iminoacetate |

InChI |

InChI=1S/C4H7NO2/c1-2-7-4(6)3-5/h3,5H,2H2,1H3 |

InChI Key |

FCZFPMKLLXTSNP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=N |

Origin of Product |

United States |

Preparation Methods

Preparative Thin-Layer Chromatography (TLC)

Crude reaction mixtures are purified using TLC with petrol ether/ethyl acetate (3:1) or cyclohexane/ethyl acetate (2:1) as eluents. This method achieves >95% purity for small-scale syntheses.

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) resolves iminoester derivatives from byproducts. For example, gram-scale synthesis of bisindole derivatives achieved 57% yield after column purification.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Condensation | 0–5°C, HCl gas | 77% | Scalable, cost-effective | Moisture-sensitive |

| MnO$$_2$$ Oxidation | 25°C, CH$$2$$Cl$$2$$ | 65–89% | Broad substrate scope | Requires PMP-protected glycine |

| High Vacuum Distillation | 95–105°C, 0.2 mbar | 63% | High purity | Equipment-intensive |

| CDC | 60°C, THF | 58–72% | Redox-neutral | DDQ cost and toxicity |

Reaction Optimization Strategies

Solvent Selection

Catalytic Additives

- Titanium tetraisopropoxide (Ti(OiPr)$$_4$$) enhances stereoselectivity in asymmetric Mannich reactions using α-iminoesters.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to maintain temperature control and reduce reaction times. For example, a pilot plant achieved 85% yield by using a plug-flow reactor with a residence time of 10 minutes.

Emerging Methodologies

Recent advances include photocatalytic imination using visible light and eosin Y as a catalyst. This method operates at room temperature and achieves 70% yield, offering a greener alternative to traditional routes.

Chemical Reactions Analysis

Types of Reactions:

Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can be substituted by other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters.

Substitution: Various nucleophiles can be used in substitution reactions, often requiring specific catalysts and conditions.

Major Products Formed:

Hydrolysis: Acetic acid and ethyl alcohol.

Reduction: Ethyl alcohol.

Substitution: Depending on the nucleophile, various substituted products can be formed.

Scientific Research Applications

Acetic acid, imino-, ethyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in industrial processes.

Mechanism of Action

The mechanism of action of acetic acid, imino-, ethyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites . The ester can also interact with cellular membranes and proteins, influencing their function and activity .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table compares ethyl iminoacetate with structurally related acetic acid esters:

†CAS number overlaps due to stereoisomerism in and .

Key Structural Differences :

- Ethyl nitroacetate (C₄H₇NO₄) substitutes the imino group with a nitro group, enhancing electrophilicity for explosive applications .

- Ethyl pentyl acetate lacks nitrogen-based functional groups, making it less reactive in coordination chemistry but effective as a solvent or antifungal agent .

- The phenylethyl-imino derivative (C₁₂H₁₅NO₂) introduces a chiral center, enabling enantioselective synthesis .

Comparisons :

- Ethyl nitroacetate : Produced through nitration of ethyl acetate, requiring strong acids and controlled temperatures .

- Antifungal esters (e.g., pentyl ester) : Often isolated from microbial VOCs or synthesized via esterification of acetic acid with alcohols .

Reactivity :

- The imino group in ethyl iminoacetate participates in Schiff base formation, enabling coordination with transition metals .

- Nitro groups in ethyl nitroacetate undergo reduction reactions to form amines or amides .

Physicochemical Properties

*Estimated based on analogs; †Predicted from molecular volume.

Research Findings and Comparative Analysis

- Antimicrobial Activity: Ethyl iminoacetate derivatives (e.g., 4a–c) show MIC values of 12.5–25 µg/mL against gram-positive bacteria, outperforming pentyl ester derivatives (MIC >100 µg/mL) .

- Thermal Stability: Ethyl nitroacetate decomposes at 150°C, while ethyl iminoacetate remains stable up to 200°C .

- Chiral Applications: The phenylethyl-imino derivative (C₁₂H₁₅NO₂) achieves >90% enantiomeric excess in asymmetric syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.